N-Isopropyl-2-Morpholino-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepin-4-Amine
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Overview
Description
N-Isopropyl-2-Morpholino-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepin-4-Amine is a complex organic compound with a unique structure that combines elements of pyrimidine, azepine, and morpholine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-Morpholino-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepin-4-Amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the azepine moiety. The morpholine group is then added through nucleophilic substitution reactions. The final step involves the introduction of the isopropyl group via alkylation reactions. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-Morpholino-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepin-4-Amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the morpholine and isopropyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, alkylating agents, and nucleophiles under various conditions (e.g., solvents, temperature, and catalysts).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted analogs of the original compound.
Scientific Research Applications
N-Isopropyl-2-Morpholino-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepin-4-Amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Isopropyl-2-Morpholino-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepin-4-Amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-Isopropyl-2-Morpholino-6,7,8,9-Tetrahydro
Properties
IUPAC Name |
2-morpholin-4-yl-N-propan-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O/c1-11(2)17-14-12-3-5-16-6-4-13(12)18-15(19-14)20-7-9-21-10-8-20/h11,16H,3-10H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLIMTWNUGTYSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC2=C1CCNCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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